molecular formula C13H19NO2 B13084374 tert-Butyl 4-amino-2,6-dimethylbenzoate

tert-Butyl 4-amino-2,6-dimethylbenzoate

Cat. No.: B13084374
M. Wt: 221.29 g/mol
InChI Key: XXAAZORUUHPUEJ-UHFFFAOYSA-N
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Description

tert-Butyl 4-amino-2,6-dimethylbenzoate is an organic compound with the molecular formula C13H19NO2. It is a derivative of benzoic acid, where the carboxyl group is esterified with tert-butyl alcohol, and the aromatic ring is substituted with amino and methyl groups. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl 4-amino-2,6-dimethylbenzoate can be synthesized through several methods. One common approach involves the esterification of 4-amino-2,6-dimethylbenzoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of automated systems for monitoring and controlling reaction parameters is common in industrial production .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-amino-2,6-dimethylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl 4-amino-2,6-dimethylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 4-amino-2,6-dimethylbenzoate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes involved in folate metabolism, thereby affecting cell division and growth. The compound’s structure allows it to bind to the active sites of these enzymes, blocking their activity and leading to the inhibition of tumor cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-aminobenzoate
  • tert-Butyl 4-(2-amino-ethyl)-benzoate
  • tert-Butyl 3-amino-2,6-dimethylbenzoate

Uniqueness

tert-Butyl 4-amino-2,6-dimethylbenzoate is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and interaction with biological targets, making it valuable in specific research and industrial applications .

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

tert-butyl 4-amino-2,6-dimethylbenzoate

InChI

InChI=1S/C13H19NO2/c1-8-6-10(14)7-9(2)11(8)12(15)16-13(3,4)5/h6-7H,14H2,1-5H3

InChI Key

XXAAZORUUHPUEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C(=O)OC(C)(C)C)C)N

Origin of Product

United States

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